molecular formula C22H25NO6 B14110318 2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

Cat. No.: B14110318
M. Wt: 399.4 g/mol
InChI Key: KOXRXVLXOFDALB-UHFFFAOYSA-N
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Description

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethoxy group, which is known for its stability and ability to participate in various chemical reactions. The presence of aminoethoxy and oxopropanoic acid groups further enhances its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the fluorenylmethoxy group: This step involves the reaction of fluorene with methanol in the presence of a strong acid catalyst to form 9H-fluoren-9-ylmethanol.

    Introduction of the aminoethoxy group: The 9H-fluoren-9-ylmethanol is then reacted with 2-(2-aminoethoxy)ethanol under basic conditions to form the intermediate 2-[2-(2-aminoethoxy)ethoxymethyl]-9H-fluoren-9-ylmethanol.

    Formation of the oxopropanoic acid group: The final step involves the oxidation of the intermediate with an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxopropanoic acid group to an alcohol.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation products: More oxidized derivatives with additional functional groups.

    Reduction products: Alcohol derivatives.

    Substitution products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxy group can intercalate with DNA, potentially disrupting replication and transcription processes. The aminoethoxy group can form hydrogen bonds with proteins, affecting their structure and function. The oxopropanoic acid group can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid: Unique due to its combination of fluorenylmethoxy, aminoethoxy, and oxopropanoic acid groups.

    2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of an oxo group.

    2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-aminopropanoic acid: Contains an amino group instead of an oxo group.

Uniqueness

The unique combination of functional groups in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxymethyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid

InChI

InChI=1S/C22H25NO6/c23-9-10-27-11-12-28-13-20(21(24)25)22(26)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14,23H2,(H,24,25)

InChI Key

KOXRXVLXOFDALB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCN)C(=O)O

Origin of Product

United States

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